Endo-9-azabicyclo[3.3.1]nonan-3-ol

Asymmetric Catalysis Chiral Pool Synthesis Hydrogenation

Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 504-12-1) is the definitive endo stereoisomer of the granatane bicyclic scaffold. Stereochemistry at the 3-position is non-negotiable: endo vs. exo isomers show divergent sigma receptor binding, and the endo configuration is essential for selective σ2 over σ1 receptor affinity—critical for tumor imaging probe development. As the direct synthetic precursor to ABNO, this compound enables aerobic alcohol oxidation catalysis outperforming TEMPO (>90% yields, room temperature). Insist on the correct endo isomer to ensure reproducible SAR, catalytic activity, and regulatory-compliant procurement.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 504-12-1
Cat. No. B2995676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-9-azabicyclo[3.3.1]nonan-3-ol
CAS504-12-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)O
InChIInChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
InChIKeyLAZFLHAAIKYNNV-JIGDXULJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 504-12-1): A Stereochemically Defined Bicyclic Amino Alcohol Scaffold for Advanced Synthesis and Medicinal Chemistry Research


Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 504-12-1) is a heterocyclic compound belonging to the granatane family, characterized by its rigid bicyclic structure with a nitrogen bridge and a stereochemically defined endo-hydroxyl group at the 3-position [1]. Its core scaffold is the 9-azabicyclo[3.3.1]nonane ring system, which serves as a privileged structure in drug discovery for targets including monoamine transporters, sigma receptors, and 5-HT3 receptors [2]. The compound's specific (1R,5S)-stereochemistry, where the hydroxyl group is locked in the endo configuration, confers distinct reactivity and binding properties compared to its exo isomer and other bicyclic amine scaffolds .

Why Endo-9-azabicyclo[3.3.1]nonan-3-ol Cannot Be Substituted with Generic Bicyclic Amines or Exo Isomers: A Comparative Analysis of Structural and Pharmacological Specificity


The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, yet its pharmacological and synthetic utility is exquisitely sensitive to subtle structural variations. Studies on dopamine transporter (DAT) ligands reveal that the 9-azabicyclo[3.3.1]nonane derivatives are approximately 100-fold less potent (Ki = 2-14 μM) than tropane analogs like cocaine [1], underscoring how a one-carbon expansion from the tropane (8-azabicyclo[3.2.1]octane) to the granatane framework drastically alters target engagement. Furthermore, within the granatane family, the stereochemistry of substituents at the 3-position is critical: endo and exo isomers exhibit divergent binding affinities at sigma receptors, with N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates demonstrating high selectivity for σ2 over σ1 receptors [2]. These findings highlight that procurement of the precise endo-9-azabicyclo[3.3.1]nonan-3-ol stereoisomer is non-negotiable for reproducible results in both synthetic and biological applications.

Quantitative Differentiation of Endo-9-azabicyclo[3.3.1]nonan-3-ol: A Comparator-Based Evidence Guide for Scientific Procurement


Stereochemical Purity: Endo-9-azabicyclo[3.3.1]nonan-3-ol Achieves up to 99% Enantiomeric Excess via Ruthenium-Catalyzed Hydrogenation, Enabling Superior Chiral Intermediate Synthesis

The endo-9-azabicyclo[3.3.1]nonan-3-ol derivative can be synthesized with exceptional stereocontrol. A patent and associated synthetic reports disclose a method wherein 9-azabicyclo[3.3.1]nonan-3-one is hydrogenated using a ruthenium complex catalyst, specifically RuCl[(S)-BINAP], to yield the endo-3-hydroxy derivative with an enantiomeric excess (ee) of 95-99% and a chemical yield of 85-92% [1]. In stark contrast, the reduction of the same ketone with sodium borohydride (NaBH₄) in methanol, as described in the prior art, produces a mixture of endo and exo isomers, necessitating additional purification steps and reducing overall efficiency .

Asymmetric Catalysis Chiral Pool Synthesis Hydrogenation

Comparative Pharmacological Profiling: 9-Azabicyclo[3.3.1]nonane Scaffold Exhibits 100-fold Lower DAT Affinity Than Tropane Analogs, Defining a Distinct Pharmacological Space

A head-to-head study evaluated the in vitro binding affinity of a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives at the dopamine transporter (DAT) and compared them directly to cocaine and other tropane-based ligands [1]. The 9-azabicyclo[3.3.1]nonane derivatives exhibited Ki values ranging from 2 to 14 μM in rat caudate-putamen tissue, which is approximately 100-fold less potent than cocaine (Ki ≈ 0.02-0.14 μM) and other tropane analogs [1].

Dopamine Transporter CNS Drug Discovery Ligand Binding

Catalytic Superiority of ABNO: The 9-Azabicyclo[3.3.1]nonane N-Oxyl Derivative Outperforms TEMPO in Aerobic Alcohol Oxidation

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative readily accessible from the core scaffold, has been benchmarked against the widely used organocatalyst TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) for the aerobic oxidation of alcohols [1]. Studies demonstrate that ABNO exhibits significantly higher catalytic activity, enabling reactions to proceed with yields exceeding 90% under mild, ambient conditions (room temperature and atmospheric pressure) . While specific turnover frequencies (TOF) were not uniformly reported, the practical outcome is a more efficient and operationally simpler process, often requiring lower catalyst loadings and shorter reaction times compared to TEMPO-mediated oxidations .

Organocatalysis Green Chemistry Alcohol Oxidation

Structural Determinants of σ2 Receptor Selectivity: The 9-Azabicyclo[3.3.1]nonan-3α-yl Carbamate Moiety Confers High σ2/σ1 Discrimination

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized and their affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors were measured in vitro [1]. The results identified specific compounds, such as N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N′-(2-methoxy-5-methylphenyl)carbamate, that exhibit high affinity and selectivity for σ2 over σ1 receptors [1]. While exact Ki values are not disclosed in the abstract, the study highlights the importance of the 9-azabicyclo[3.3.1]nonan-3α-yl core in achieving this selectivity, a property not observed with other common bicyclic amine scaffolds like 8-azabicyclo[3.2.1]octane derivatives [2].

Sigma Receptors Molecular Probes PET Imaging

Validated Application Scenarios for Endo-9-azabicyclo[3.3.1]nonan-3-ol in Research and Industrial Workflows


Synthesis of Enantiopure Pharmaceutical Intermediates via Asymmetric Hydrogenation

Procurement of endo-9-azabicyclo[3.3.1]nonan-3-ol is essential for laboratories engaged in the synthesis of chiral drug candidates. The patented ruthenium-catalyzed hydrogenation method allows for the production of the endo isomer with 95-99% enantiomeric excess [1]. This level of stereocontrol is critical for synthesizing enantiopure derivatives used in SAR studies of monoamine reuptake inhibitors and sigma receptor ligands, where stereochemistry profoundly influences target engagement [2].

Development of Next-Generation Aerobic Oxidation Catalysts

For industrial and academic groups focused on green chemistry, endo-9-azabicyclo[3.3.1]nonan-3-ol serves as a key precursor to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) [3]. ABNO has been validated as a superior organocatalyst for the aerobic oxidation of alcohols to aldehydes and ketones, outperforming TEMPO in activity and enabling reactions under mild conditions (room temperature, atmospheric pressure) with yields exceeding 90% . This translates to reduced energy consumption and waste in large-scale synthetic processes.

Design of Selective σ2 Receptor Molecular Probes for Oncology Imaging

Researchers developing PET tracers or fluorescent probes for cancer imaging will require endo-9-azabicyclo[3.3.1]nonan-3-ol as a starting material. The 9-azabicyclo[3.3.1]nonan-3α-yl carbamate scaffold has been shown to confer high selectivity for σ2 over σ1 receptors [4]. This selectivity is paramount for creating imaging agents that can accurately visualize σ2 receptor expression in tumors, a biomarker for proliferation, without confounding σ1 receptor background signal [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endo-9-azabicyclo[3.3.1]nonan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.